molecular formula C14H15N3O4 B2969246 dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895641-44-8

dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2969246
CAS RN: 895641-44-8
M. Wt: 289.291
InChI Key: DRZRPLRVOIALGK-UHFFFAOYSA-N
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Description

The compound “dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms, two nitrogen atoms, and one nitrogen atom. This compound also contains a dimethylphenyl group and two dimethyl carboxylate groups attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the dimethylphenyl group, and the dimethyl carboxylate groups. The electronic and steric properties of these groups would influence the overall properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring, the dimethylphenyl group, and the dimethyl carboxylate groups. The triazole ring is known to participate in various chemical reactions, including cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring, the dimethylphenyl group, and the dimethyl carboxylate groups. For example, the presence of the carboxylate groups could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Complex Formation and Structural Analysis

Research by Toda et al. (1988) explored the complex formation between tautomers of 1,2,3-triazole and 3(5)-methylpyrazole with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol. This study revealed the ability of these compounds to isolate specific tautomers, enhancing our understanding of molecular interactions and stability in chemical systems Toda et al., 1988.

Catalytic Applications

The work of Rasmussen, Boren, and Fokin (2007) demonstrated the efficient catalysis of 1,5-disubstituted 1,2,3-triazoles from aryl azides and alkynes using ruthenium catalysts. This process was optimized under microwave irradiation, offering a cleaner and more efficient route to triazole derivatives, relevant for material science and pharmaceutical applications Rasmussen, Boren, & Fokin, 2007.

Synthesis and Environmental Applications

Karami, Farahi, and Banaki (2015) reported a novel one-pot method for the synthesis of triazolopyrimidinedicarboxylates, employing silica sodium carbonate as a catalyst. This environmentally friendly approach signifies progress in sustainable chemistry, offering a method for the synthesis of complex molecules with potential applications in drug development and agricultural chemicals Karami, Farahi, & Banaki, 2015.

Sensory and Luminescence Applications

Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, demonstrating selective sensitivity to benzaldehyde derivatives through luminescence sensing. This indicates potential applications in chemical sensing, environmental monitoring, and the development of luminescent materials Shi et al., 2015.

Biochemical Studies

Yagiz et al. (2021) focused on the synthesis and analysis of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives for xanthine oxidase inhibition, an enzyme involved in metabolic processes. This research is crucial for developing new therapeutic agents against diseases related to oxidative stress Yagiz et al., 2021.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of 1,2,3-triazole derivatives is an active area of research in organic chemistry, and this compound could have potential applications in various fields, depending on its specific properties .

properties

IUPAC Name

dimethyl 1-(3,4-dimethylphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8-5-6-10(7-9(8)2)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZRPLRVOIALGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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